3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
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Overview
Description
3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione: is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a thiophene ring. This compound is notable for its unique structural properties, which include a silicon atom bonded to three methyl groups and a thiophene ring with a dione functionality. The trimethylsilyl group imparts chemical inertness and a large molecular volume, making it useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the reaction of a thiophene derivative with a trimethylsilylating agent. Common reagents used for introducing the trimethylsilyl group include trimethylsilyl chloride and hexamethyldisilazane. The reaction conditions often require the presence of a base such as triethylamine or pyridine to neutralize the by-products .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as ammonium chloride or lithium chloride can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the trimethylsilyl group.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various functionalized thiophene derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is used as a building block for the synthesis of more complex molecules. Its trimethylsilyl group serves as a protecting group for hydroxyl functionalities, allowing selective reactions to occur .
Biology and Medicine: Its unique structure allows for the exploration of new drug candidates with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves the interaction of its functional groups with target molecules. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules . The thiophene ring and dione functionality can participate in various chemical reactions, contributing to the compound’s versatility .
Comparison with Similar Compounds
Trimethylsilylacetylene: Used in Sonogashira couplings as a protected form of acetylene.
Trimethylsilyl chloride: A common reagent for introducing the trimethylsilyl group into organic molecules.
Trimethylsilyl azide: Used in the synthesis of tetrazoles and azido alcohols.
Uniqueness: 3-(Trimethylsilyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its combination of a trimethylsilyl group with a thiophene ring and dione functionality. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
104692-94-6 |
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Molecular Formula |
C7H14O2SSi |
Molecular Weight |
190.34 g/mol |
IUPAC Name |
(1,1-dioxo-2,5-dihydrothiophen-3-yl)-trimethylsilane |
InChI |
InChI=1S/C7H14O2SSi/c1-11(2,3)7-4-5-10(8,9)6-7/h4H,5-6H2,1-3H3 |
InChI Key |
LNKRVTVHLGBBIN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CCS(=O)(=O)C1 |
Origin of Product |
United States |
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